![molecular formula C7H8N2S B3126469 5-Methylpyridine-2-carbothioamide CAS No. 334017-98-0](/img/structure/B3126469.png)
5-Methylpyridine-2-carbothioamide
Overview
Description
5-Methylpyridine-2-carbothioamide is a chemical compound with the molecular formula C7H8N2S and a molecular weight of 152.21 . It is used in the field of life sciences .
Synthesis Analysis
The synthesis of pyridine carboxamide and carbothioamide derivatives, which includes 5-Methylpyridine-2-carbothioamide, involves a condensation reaction . The synthesis of similar compounds has been achieved via palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis
The structure and spectroscopic data of similar molecules have been calculated using AM1, PM3 semi-empirical methods, ab initio Hartree–Fock, and density functional theory (B3LYP, B3PW91) methods by employing 6-31+ G (d, p) basis sets .Chemical Reactions Analysis
The bromination reaction of similar compounds is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Physical And Chemical Properties Analysis
5-Methylpyridine-2-carbothioamide is insoluble in water and more dense than water . Its density is 1.2±0.1 g/cm3 .Scientific Research Applications
Agrochemical and Pharmaceutical Ingredient
5-Methylpyridine-2-carbothioamide can be used as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the pyridine moiety make it an important component in these industries .
Urease Inhibitor
Pyridine carboxamide derivatives, including 5-Methylpyridine-2-carbothioamide, have been investigated for their inhibitory action against urease . This enzyme is produced by ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer . Therefore, these compounds could potentially be used in the development of new therapies with anti-urease activity .
Spectral Studies
5-Methylpyridine-2-carbothioamide can be used in spectral studies. For example, in IR spectra, two weak peaks appear due to secondary amine (NH2), the NHCS group appears with weak intensity, and the medium peak appears due to the C=N bond . These spectral properties can be useful in various scientific research applications.
Synthesis of Novel Structures
5-Methylpyridine-2-carbothioamide can be used in the synthesis of novel structures. For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction . These novel structures can have various applications in different fields of scientific research.
Molecular Docking Studies
5-Methylpyridine-2-carbothioamide can be used in molecular docking studies. These studies can help demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction . This can be particularly useful in drug discovery and development processes.
Kinetic Studies
5-Methylpyridine-2-carbothioamide can be used in kinetic studies. These studies can provide valuable insights into the reaction rates of chemical processes, which can be crucial in various fields of scientific research .
Mechanism of Action
Target of Action
It’s worth noting that pyridinecarbothioamides, a class of compounds to which 5-methylpyridine-2-carbothioamide belongs, have shown potential for development as orally active anticancer metallodrugs, with high selectivity towards plectin . Plectin is a versatile cytoskeletal linker protein involved in maintaining cell integrity, cellular dynamics, and signaling .
Biochemical Pathways
For instance, certain pyridinecarbothioamides have been found to inhibit bacterial phosphopantetheinyl transferase, attenuating secondary metabolism and thwarting bacterial growth .
Result of Action
Related compounds have demonstrated significant effects, such as the inhibition of bacterial growth .
Safety and Hazards
Future Directions
The future directions for 5-Methylpyridine-2-carbothioamide could involve further exploration of its synthesis methods, its potential applications in life sciences , and its inhibitory action against urease . Further studies could also focus on improving the selectivity and yield of the bromination reaction .
properties
IUPAC Name |
5-methylpyridine-2-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVXONLVAPTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-2-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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